N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
CAS No.:
Cat. No.: VC15313743
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO3 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H23NO3/c1-14(2)16-6-9-20-19(10-16)17(13-25-20)11-21(23)22-12-15-4-7-18(24-3)8-5-15/h4-10,13-14H,11-12H2,1-3H3,(H,22,23) |
| Standard InChI Key | JZQGTDXQJDUHLF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC=C(C=C3)OC |
Introduction
N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound belonging to the acetamide class. It features a methoxybenzyl group and a benzofuran moiety, which are indicative of potential pharmacological properties. This compound is primarily synthesized in laboratory settings for research purposes and is not widely commercially available.
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves several key steps:
-
Starting Materials: The synthesis begins with appropriate starting materials, which are typically commercially available or can be synthesized separately.
-
Reaction Conditions: The choice of solvent, temperature, and catalysts is crucial for optimizing reaction yields and purity. Common solvents include dichloromethane or ethanol, which facilitate better solubility of reactants and improve reaction rates.
-
Analytical Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress and purity of the reactions.
Potential Biological Activities
Research into similar compounds suggests that modifications in structure can significantly alter pharmacological profiles, indicating that N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide may exhibit unique biological activities. The mechanism of action is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Characterization and Applications
Characterization techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and NMR spectroscopy provide insights into the compound's purity and structural integrity. The potential applications of N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide are primarily in the field of pharmaceuticals and organic synthesis, where its unique structure could contribute to novel therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume